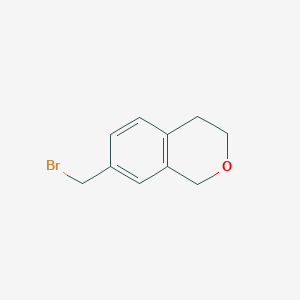
7-(Bromomethyl)isochromane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-(Bromomethyl)isochromane” is a derivative of isochromane . Isochromane is a well-recognized heterocyclic compound with the molecular formula C9H10O . The “7-(Bromomethyl)” part indicates the presence of a bromomethyl group attached to the 7th carbon of the isochromane ring.
Synthesis Analysis
The synthesis of isochromane derivatives often involves reactions such as nucleophilic substitution of alkyl fluorides with O- and N-nucleophiles . An efficient asymmetric synthesis of isochromanone derivatives was realized through Z-selective-1,3-OH insertion/aldol cyclization reaction involving acyclic carboxylic oxonium ylides .Molecular Structure Analysis
The molecular structure of isochromane consists of a benzene ring fused to a tetrahydrofuran ring . The bromomethyl group in “7-(Bromomethyl)isochromane” is attached to the 7th carbon of the isochromane ring.Chemical Reactions Analysis
Isochromane derivatives can undergo various chemical reactions. For instance, they can participate in selective aerobic oxidation of structurally diverse benzylic sp3 C-H bonds of ethers and alkylarenes to provide synthetically and biologically valued isochromanones and xanthones . They can also undergo a palladium-catalyzed reaction of alkyl 2-vinylbenzoates with silyl-protected alkynyl bromides to provide 3-alkynylated isochroman-1-ones .Scientific Research Applications
Central Nervous System (CNS) Applications
Isochromane derivatives have been synthesized with medicinal features that can affect the central nervous system . This suggests that “7-(Bromomethyl)isochromane” could potentially be used in the development of drugs targeting the CNS.
Antioxidant Applications
Isochromane derivatives have been found to have antioxidant properties . Therefore, “7-(Bromomethyl)isochromane” could potentially be used in the development of antioxidant drugs or supplements.
Antimicrobial Applications
Isochromane derivatives have been used as antimicrobial agents . This suggests that “7-(Bromomethyl)isochromane” could potentially be used in the development of new antimicrobial drugs.
Antihypertensive Applications
Isochromane derivatives have been used as antihypertensive agents . This suggests that “7-(Bromomethyl)isochromane” could potentially be used in the development of new antihypertensive drugs.
Antitumor Applications
Isochromane derivatives have been found to exhibit antitumor activities . Therefore, “7-(Bromomethyl)isochromane” could potentially be used in the development of new antitumor drugs.
Anti-inflammatory Applications
Isochromane derivatives have been used as anti-inflammatory agents . This suggests that “7-(Bromomethyl)isochromane” could potentially be used in the development of new anti-inflammatory drugs.
Dopaminergic System Applications
Some isochromane derivatives have a specific effect on the dopaminergic system . This suggests that “7-(Bromomethyl)isochromane” could potentially be used in the development of drugs targeting the dopaminergic system.
Growth-regulating Applications
Some isochromane derivatives exhibit growth-regulating activities . This suggests that “7-(Bromomethyl)isochromane” could potentially be used in the development of growth-regulating drugs.
Mechanism of Action
Target of Action
Isochromane derivatives have been studied for their potential biological activity
Mode of Action
Bromomethyl-substituted compounds have been shown to interact with dna . They can crosslink with DNA and intercalate between DNA bases . This interaction can lead to changes in DNA structure and function, potentially affecting cellular processes.
Biochemical Pathways
Isochromane derivatives are known to be involved in various chemical reactions of cells . They are derived from acetate/malonate units via the polyketide pathway . The exact pathways affected by 7-(Bromomethyl)isochromane and their downstream effects would require further investigation.
Pharmacokinetics
The molecular weight of 7-(Bromomethyl)isochromane is 227.101, which is within the range generally favorable for oral bioavailability.
Result of Action
Bromomethyl-substituted compounds have been shown to crosslink with dna and intercalate between dna bases . This can lead to changes in DNA structure and function, potentially affecting cellular processes.
Safety and Hazards
Future Directions
Isochromans are well recognized in drug discovery and produce diverse therapeutically related applications in pharmacological practices . They have multiple medicinal features including central nervous system (CNS), antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory agents . Therefore, the development of versatile synthetic methods of isochromane derivatives like “7-(Bromomethyl)isochromane” is an important research topic in organic chemistry .
properties
IUPAC Name |
7-(bromomethyl)-3,4-dihydro-1H-isochromene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYECFMPGACQUAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC(=C2)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2228574-75-0 |
Source


|
| Record name | 7-(bromomethyl)-3,4-dihydro-1H-2-benzopyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



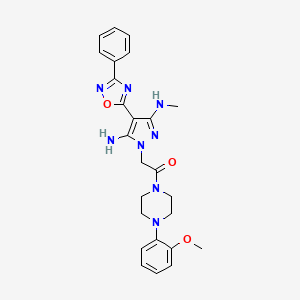

![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B3001407.png)
![Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate](/img/structure/B3001408.png)

![2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid;hydrochloride](/img/structure/B3001411.png)
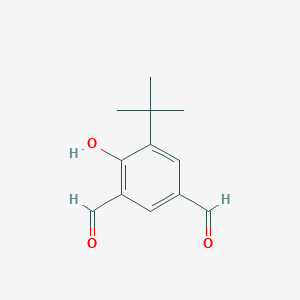
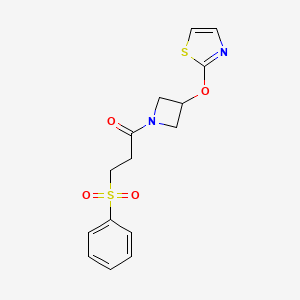
![1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B3001415.png)
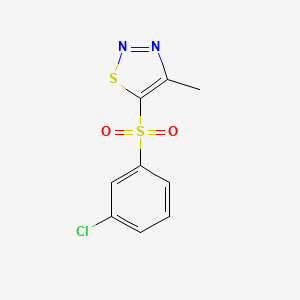
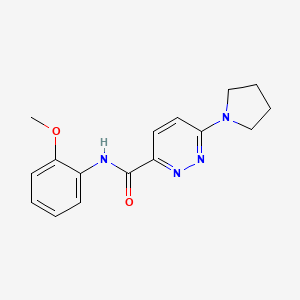
![5-Bromo-2-[[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B3001421.png)